molecular formula C9H14N2O2 B181111 Ácido 4-(3,5-dimetil-1H-pirazol-1-il)butanoico CAS No. 890593-72-3

Ácido 4-(3,5-dimetil-1H-pirazol-1-il)butanoico

Número de catálogo: B181111
Número CAS: 890593-72-3
Peso molecular: 182.22 g/mol
Clave InChI: JNNVIJAPHVWBLT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a pyrazole derivative, characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety at position 1

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the cyclocondensation of 3,5-dimethylpyrazole with a suitable butanoic acid derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 4-bromobutanoic acid in the presence of a base such as potassium carbonate, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanol or 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanal.

    Substitution: Formation of halogenated or nitrated pyrazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the pyrazole ring and the butanoic acid moiety, which confer distinct chemical and biological properties

Actividad Biológica

4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered attention for its biological activities, particularly its interactions with integrin receptors and implications in various therapeutic contexts. This article will detail its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of Biological Activity

The primary biological activity of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid is linked to its interaction with the αvβ6 integrin , a receptor involved in cellular adhesion and migration processes. Studies have shown that this compound can inhibit cell adhesion and migration by binding specifically to this integrin, which may have significant implications for cancer therapy and fibrosis treatment.

The mechanism through which 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid exerts its effects involves several key processes:

  • Integrin Binding : The compound binds to integrin receptors, inhibiting their interaction with extracellular matrix proteins. This disrupts normal cellular signaling pathways that regulate adhesion and migration.
  • Cell Signaling Modulation : By affecting integrin signaling, the compound may modulate gene expression and influence cellular metabolism, which could be beneficial in therapeutic contexts where altered cell behavior is observed.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's potential as an integrin inhibitor. For instance, it has been shown to reduce the viability of various cancer cell lines by interfering with their migratory capabilities. The following table summarizes some key findings from recent studies:

StudyCell LineEffect ObservedConcentration (µM)
A549 (lung cancer)Reduced viability by 63.4%50
MDA-MB-231 (breast cancer)Inhibited migration significantly25
HCT116 (colon cancer)Induced apoptosis at higher concentrations100

Case Studies

Case Study 1: Cancer Therapy
In a study focusing on lung cancer cells (A549), treatment with 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid resulted in a significant reduction in cell viability (63.4% at 50 µM). This suggests potential use as an adjunct therapy in lung cancer treatment by targeting integrin-mediated pathways.

Case Study 2: Fibrosis
Another investigation explored the role of this compound in fibrosis models. The results indicated that it could effectively inhibit fibroblast migration and proliferation, thereby reducing fibrotic tissue formation. These findings highlight its therapeutic potential in diseases characterized by excessive fibrosis.

Future Directions

Given the promising results from initial studies, further research is warranted to explore:

  • In Vivo Efficacy : Evaluating the effectiveness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid in animal models to understand its pharmacokinetics and therapeutic potential.
  • Combination Therapies : Investigating its use in combination with existing therapies to enhance anticancer effects or reduce fibrotic responses.

Propiedades

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNVIJAPHVWBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390169
Record name 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890593-72-3
Record name 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.